

Solubility Profile of 4-Chloro-7-azaindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4-Chloro-7-azaindole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Chloro-7-azaindole**, a key heterocyclic building block in pharmaceutical research and development. Due to its structural motifs, this compound is integral to the synthesis of a variety of bioactive molecules, including kinase inhibitors for anti-cancer therapies.[1][2][3] Understanding its solubility is critical for optimizing reaction conditions, formulation development, and predicting its behavior in biological systems.

Executive Summary

4-Chloro-7-azaindole is a white to light yellow crystalline powder.[1] While quantitative solubility data in a wide range of organic solvents remains limited in publicly available literature, it is qualitatively described as slightly soluble in water, chloroform, and methanol.[2][4] The melting point of **4-Chloro-7-azaindole** is consistently reported to be in the range of 176-181 °C.[1][5] This document outlines a standard experimental protocol for determining the thermodynamic solubility of this compound and presents a typical synthesis workflow.

Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in mg/mL or mol/L) for **4-Chloro-7-azaindole** across a range of common laboratory solvents. The compound is consistently reported to be "slightly soluble in water".[1][2][4][6] One source also indicates slight solubility in chloroform and methanol.



Foundational & Exploratory

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For the purpose of providing a relevant benchmark, the experimentally determined solubility of the parent compound, 7-azaindole, in several organic solvents at various temperatures is presented in the table below. This data, from a study on the dissolution behavior of 7-azaindole, can offer insights into the potential solubility characteristics of its chlorinated derivative.[7] It is important to note that the introduction of a chloro-substituent can significantly alter the physicochemical properties of the molecule, including its solubility.



Solvent	Temperature (K)	Molar Fraction (10^3)	Solubility (mg/mL)
Tetrahydrofuran (THF)	278.15	11.53	68.1
283.15	13.98	82.5	
288.15	16.89	99.7	
293.15	20.35	120.1	_
298.15	24.41	144.1	_
303.15	29.21	172.4	_
308.15	34.82	205.5	_
313.15	41.36	244.1	_
318.15	48.91	288.7	_
323.15	57.64	340.2	_
Acetone	278.15	8.86	48.9
283.15	10.68	58.9	
288.15	12.81	70.7	_
293.15	15.31	84.5	_
298.15	18.23	100.6	_
303.15	21.65	119.5	_
308.15	25.64	141.5	_
313.15	30.29	167.2	_
318.15	35.69	197.0	_
323.15	41.97	231.7	_
Methanol	278.15	6.89	34.9
283.15	8.23	41.7	
288.15	9.83	49.8	_



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293.15	11.71	59.3	
298.15	13.91	70.5	•
303.15	16.48	83.5	•
308.15	19.46	98.6	•
313.15	22.92	116.1	<u>.</u>
318.15	26.91	136.4	•
323.15	31.51	159.7	•
Isopropanol	278.15	3.51	19.8
283.15	4.25	24.0	
288.15	5.14	29.0	
293.15	6.21	35.1	
298.15	7.48	42.2	•
303.15	9.00	50.8	•
308.15	10.80	60.9	•
313.15	12.93	72.9	•
318.15	15.44	87.1	
323.15	18.39	103.8	
Ethanol	278.15	3.28	17.5
283.15	3.94	21.0	
288.15	4.73	25.2	-
293.15	5.67	30.2	-
298.15	6.78	36.1	-
303.15	8.10	43.2	
308.15	9.66	51.5	•
			-



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313.15	11.51	61.3	
318.15	13.69	72.9	
323.15	16.25	86.6	
Ethyl Acetate (EA)	278.15	3.63	23.1
283.15	4.41	28.1	
288.15	5.35	34.1	
293.15	6.47	41.2	
298.15	7.82	49.8	
303.15	9.44	60.1	
308.15	11.37	72.4	
313.15	13.68	87.1	
318.15	16.42	104.6	
323.15	19.67	125.3	
Acetonitrile	278.15	1.48	7.0
283.15	1.77	8.4	
283.15 288.15	2.12	10.1	
_			
288.15	2.12	10.1	
288.15 293.15	2.12	10.1 12.0	
288.15 293.15 298.15	2.12 2.53 3.01	10.1 12.0 14.3	
288.15 293.15 298.15 303.15	2.12 2.53 3.01 3.58	10.1 12.0 14.3 17.0	
288.15 293.15 298.15 303.15 308.15	2.12 2.53 3.01 3.58 4.25	10.1 12.0 14.3 17.0 20.2	
288.15 293.15 298.15 303.15 308.15 313.15	2.12 2.53 3.01 3.58 4.25 5.03	10.1 12.0 14.3 17.0 20.2 23.9	
288.15 293.15 298.15 303.15 308.15 313.15 318.15	2.12 2.53 3.01 3.58 4.25 5.03 5.95	10.1 12.0 14.3 17.0 20.2 23.9 28.3	0.0



283.15	0.01	0.1	
288.15	0.02	0.1	
293.15	0.02	0.1	
298.15	0.03	0.2	
303.15	0.03	0.2	
308.15	0.04	0.3	
313.15	0.05	0.3	
318.15	0.06	0.4	
323.15	0.08	0.5	-

Data extracted from the Journal of Chemical & Engineering Data, 2020, 65 (7), pp 3594–3605. [7] The solubility in mg/mL has been calculated from the molar fraction data for easier interpretation.

Experimental Protocols

The following section details a standardized shake-flask method for the determination of thermodynamic solubility, which is a widely accepted and reliable technique.[8][9][10]

Objective

To determine the equilibrium solubility of **4-Chloro-7-azaindole** in a selection of solvents at a controlled temperature.

Materials

- 4-Chloro-7-azaindole (solid powder)
- Selected solvents (e.g., water, methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), etc.)
- Glass vials with screw caps



- Orbital shaker with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (e.g., 0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

Procedure

- · Preparation of Saturated Solutions:
 - Add an excess amount of solid 4-Chloro-7-azaindole to a series of glass vials. The
 excess solid is crucial to ensure that equilibrium is reached with the undissolved solid
 present.
 - Add a known volume of the selected solvent to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant speed (e.g., 100-150 rpm) and a controlled temperature (e.g., 25 °C or 37 °C).
 - Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the concentration of the dissolved solid reaches a constant value.
- Sample Collection and Preparation:
 - After equilibration, carefully remove the vials from the shaker. Allow any undissolved solid to settle.
 - Withdraw a sample from the supernatant of each vial using a syringe.



- Immediately filter the sample through a syringe filter to remove any undissolved particles.
 This step is critical to prevent overestimation of the solubility.
- Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

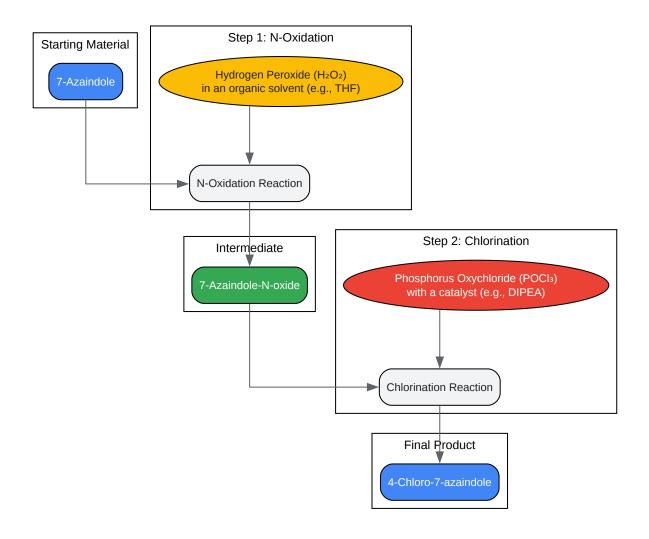
Quantification:

- Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method.
- Prepare a calibration curve using standard solutions of 4-Chloro-7-azaindole of known concentrations.
- Determine the concentration of 4-Chloro-7-azaindole in the diluted samples by comparing their analytical response to the calibration curve.
- · Calculation of Solubility:
 - Calculate the solubility of 4-Chloro-7-azaindole in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Synthesis Workflow

4-Chloro-7-azaindole is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors.[11][12] A common and efficient method for its preparation starts from the readily available 7-azaindole.[2][13] The general workflow involves an N-oxidation followed by a chlorination step.





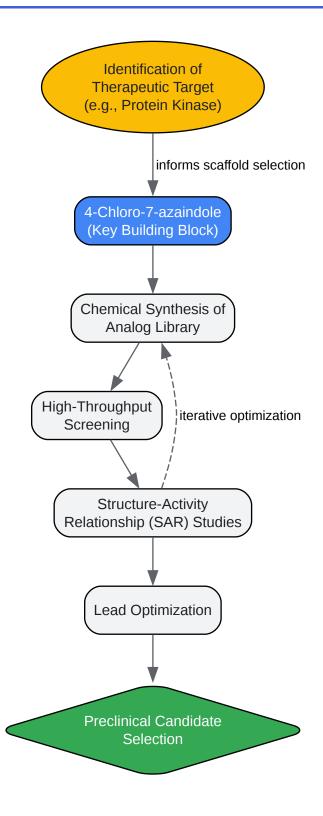
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Caption: A typical two-step synthesis workflow for **4-Chloro-7-azaindole**.

Logical Relationships in Drug Discovery

The utility of **4-Chloro-7-azaindole** as a building block in drug discovery, particularly for kinase inhibitors, can be visualized through a logical relationship diagram. This highlights its role in the development of targeted therapies.





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Caption: Logical flow of using **4-Chloro-7-azaindole** in kinase inhibitor discovery.



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